molecular formula C25H16O6 B3048819 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy- CAS No. 1821-19-8

2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-

Cat. No.: B3048819
CAS No.: 1821-19-8
M. Wt: 412.4
InChI Key: GGWIGGMSOWGWLR-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-] (hereafter referred to as Compound 3a) is a bis-coumarin derivative synthesized via a one-pot condensation reaction between 4-hydroxycoumarin and benzaldehyde . Its molecular formula is C25H16O6, with a molecular weight of 412.31 g/mol. The central phenylmethylene (-CH(C6H5)-) group bridges two 4-hydroxycoumarin units at their 3-positions. This structural motif is critical for its biological activity and physicochemical properties.

Its mechanism of action may involve interaction with parasitic enzymes or cellular targets, though detailed studies are ongoing.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-phenylmethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O6/c26-22-15-10-4-6-12-17(15)30-24(28)20(22)19(14-8-2-1-3-9-14)21-23(27)16-11-5-7-13-18(16)31-25(21)29/h1-13,19,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWIGGMSOWGWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715684
Record name 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-19-8
Record name 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel-Michael Condensation: Fundamental Reaction Pathway

The synthesis of 3,3'-(phenylmethylene)bis[4-hydroxy-2H-1-benzopyran-2-one] universally relies on the Knoevenagel-Michael cascade reaction. This two-step process involves:

  • Knoevenagel condensation : Nucleophilic attack of 4-hydroxycoumarin on an aromatic aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated ketone intermediate.
  • Michael addition : A second equivalent of 4-hydroxycoumarin attacks the α,β-unsaturated intermediate, followed by keto-enol tautomerization to yield the biscoumarin product.

The choice of catalyst, solvent, and temperature critically influences reaction kinetics and yield. Below, we analyze four catalytic systems validated in peer-reviewed studies.

Green Synthesis Using Tamarind Juice Catalyst

Reaction Conditions and Optimization

Aqueous extracts of tamarind juice (pH 3) catalyze the condensation of 4-hydroxycoumarin (2 mmol) and benzaldehyde (1 mmol) in a 4:1 water-tamarind juice mixture under reflux. Key optimizations include:

  • Catalyst volume : 4 mL tamarind juice + 1 mL water maximizes yield (89%) within 20 minutes.
  • Temperature : Reflux conditions (≈100°C) accelerate the reaction compared to room temperature.

Mechanism

Tamarind juice’s organic acids (e.g., tartaric acid) protonate the aldehyde carbonyl, enhancing electrophilicity for the Knoevenagel step. Subsequent Michael addition is facilitated by hydrogen bonding between the intermediate and hydroxyl groups of the catalyst.

Advantages

  • Eco-friendly : Avoids toxic solvents and metal catalysts.
  • Cost-effective : Tamarind pulp is inexpensive and renewable.

Cellulose Sulfonic Acid-Catalyzed Synthesis

Procedure

Cellulose sulfonic acid (0.02 g) promotes the reaction in water (10 mL) under reflux for 2 hours, achieving yields up to 92%.

Table 1: Optimization of Cellulose Sulfonic Acid Loading
Catalyst (g) Solvent Time (h) Yield (%)
0 H₂O 5 30
0.02 H₂O 2 92
0.05 Solvent-free 3 65

Role of Catalyst

Sulfonic acid groups (-SO₃H) on cellulose provide Brønsted acid sites, polarizing the aldehyde’s carbonyl group and stabilizing intermediates through hydrogen bonding.

Ruthenium(III) Chloride-Catalyzed Method

Protocol

RuCl₃·nH₂O (5 mol%) in water at 80°C achieves 84% yield within 30 minutes for benzaldehyde-derived biscoumarins.

Solvent and Temperature Effects

  • Solvent : Water outperforms ethanol, methanol, and acetonitrile.
  • Temperature : Reactions at 80°C proceed 4× faster than at 50°C.
Table 2: Impact of Temperature on RuCl₃-Catalyzed Synthesis
Temperature (°C) Time (min) Yield (%)
25 240 0
50 120 46
80 30 84

Dodecylbenzenesulfonic Acid (DBSA)-Mediated Synthesis

Surfactant-Assisted Reaction

DBSA (20 mol%) in ethanol under reflux for 1 hour delivers 91% yield. The surfactant’s micellar environment enhances reactant solubility and transition-state stabilization.

Comparative Analysis

Table 3: Efficiency of Catalytic Systems
Catalyst Solvent Time Yield (%)
Tamarind juice H₂O 20 min 89
Cellulose-SO₃H H₂O 2 h 92
RuCl₃ H₂O 30 min 84
DBSA Ethanol 1 h 91

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The bis-coumarin family includes derivatives with varying substituents on the phenylmethylene group. Below is a detailed comparison of Compound 3a with structurally related analogs:

Structural and Physicochemical Properties

Table 1: Molecular and Substituent Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Key Structural Features
3a (Target compound) C25H16O6 412.31 None (Phenyl) Neutral phenyl group; balanced lipophilicity
3,3'-[(2-Hydroxyphenyl)methylene]bis[...] C25H16O7 428.40 2-Hydroxy Increased polarity due to -OH group
3,3'-[(3,4-Dimethoxyphenyl)methylene]bis[...] C27H20O8 472.45 3,4-Dimethoxy Enhanced lipophilicity from methoxy groups
3,3'-[(3-Hydroxyphenyl)methylene]bis[...] C25H16O7 428.39 3-Hydroxy Ortho-substituted -OH influences H-bonding
3,3'-[(2-Nitrophenyl)methylene]bis[...] C25H15NO8 457.39 2-Nitro Electron-withdrawing nitro group alters reactivity
Key Observations :
  • For example, the 2-hydroxyphenyl derivative (C25H16O7) has higher solubility in polar solvents compared to 3a .
  • Lipophilicity : Methoxy-substituted derivatives (e.g., C27H20O8) exhibit greater lipophilicity, favoring membrane permeability .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in C25H15NO8) may enhance stability or alter binding interactions with biological targets .
Key Insights :
  • Antileishmanial Activity : Compound 3a’s simple phenyl group may offer a balance between bioavailability and target interaction, unlike bulkier substituents that could sterically hinder binding .
  • Enzyme Inhibition : The 3,4-dimethoxyphenyl derivative’s urease inhibition suggests substituent-dependent specificity, likely due to methoxy groups mimicking enzyme substrates .

Biological Activity

2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy- is a complex organic compound belonging to the biscoumarin class. It has the molecular formula C25H16O6\text{C}_{25}\text{H}_{16}\text{O}_6 and a molecular weight of 412.39 g/mol. The compound features two 4-hydroxy-2H-chromen-2-one units linked by a phenylmethylene bridge, contributing to its unique properties and potential applications in various fields such as chemistry, biology, and medicine.

Chemical Structure

The structural formula can be represented as follows:

C25H16O6\text{C}_{25}\text{H}_{16}\text{O}_6

This compound is characterized by multiple hydroxyl groups that enhance its reactivity and biological activity.

Antioxidant Properties

Research indicates that 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy- exhibits significant antioxidant properties . These properties are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been highlighted in various studies, suggesting its potential utility in preventing oxidative damage associated with chronic diseases.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties , showing effectiveness against a range of pathogens. Laboratory studies have demonstrated its ability to inhibit bacterial growth, indicating potential applications in treating infections. The mechanism involves disrupting the microbial cell wall and interfering with metabolic processes.

Anticoagulant Effects

Ongoing investigations are exploring the therapeutic effects of this compound as an anticoagulant agent. Preliminary studies suggest that it may aid in the prevention of thrombotic diseases by inhibiting platelet aggregation and modulating coagulation pathways. This property could be beneficial for developing new anticoagulant therapies.

The biological activity of 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy- is attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The hydroxyl groups can participate in hydrogen bonding with biological molecules, influencing their activity.
  • π-π Interactions : The aromatic rings engage in π-π interactions with other aromatic systems, affecting binding affinity and specificity.

These interactions are critical for understanding how the compound can be effectively utilized in therapeutic contexts .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-. The following table summarizes these analogs:

Compound NameStructural FeaturesUnique Properties
2H-1-Benzopyran-2-one, 4-hydroxy-Simpler analog with fewer hydroxyl groupsDifferent substitution pattern affecting reactivity
2H-1-Benzopyran-2-one, 3,3’-(3-pyridinylmethylene)bis[4-hydroxy-Contains a pyridine ring instead of a phenyl ringAlters chemical properties and reactivity
2H-1-Benzopyran-2-one, 3,3’-methylenebis[4-hydroxy-Lacks the phenylmethylene groupResults in different physical and chemical characteristics

The uniqueness of this compound lies in its specific substitution pattern and multiple hydroxyl groups that confer distinct chemical reactivity and biological activity compared to its analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Antioxidant Activity : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential role as an antioxidant supplement.
  • Antimicrobial Efficacy : In another study, the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
  • Anticoagulant Potential : Preliminary clinical trials indicated that the compound might reduce thrombus formation in animal models, warranting further investigation into its use as an anticoagulant drug.

These findings underscore the diverse biological activities of 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-, highlighting its potential applications in medicine and pharmacology .

Q & A

Q. What are the recommended synthetic routes for 3,3'-(phenylmethylene)bis[4-hydroxy-2H-1-benzopyran-2-one], and what key reaction parameters should be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting 4-hydroxycoumarin derivatives with benzaldehyde derivatives under acidic or basic conditions. Key parameters include:

  • Catalyst selection : Use of acetic acid or piperidine for aldol condensation .
  • Temperature control : Reactions often proceed at 80–100°C for 6–12 hours to ensure complete cyclization .
  • Purification : Recrystallization from ethanol or methanol is critical to remove unreacted starting materials. HPLC purity validation (≥98%) is recommended for biological studies .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the bis-coumarin scaffold and phenylmethylene bridge. Coumarin carbonyl peaks typically appear at ~160–165 ppm in 13C^{13}C NMR .
  • IR Spectroscopy : Detect hydroxyl (3200–3500 cm1^{-1}) and lactone carbonyl (1700–1750 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 336.2950 for C19_{19}H12_{12}O6_6) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS hazard classifications (acute toxicity, skin/eye irritation):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if dust/aerosols form .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticoagulant vs. cytotoxic effects)?

Methodological Answer: Address discrepancies via:

  • Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
  • Target specificity assays : Use enzyme inhibition kits (e.g., thrombin or CYP450 isoforms) to differentiate mechanisms .
  • Meta-analysis : Compare structural analogs (e.g., dicumarol, CAS 66-76-2) to isolate substituent-specific effects .

Q. What experimental strategies are effective for studying its stability under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC for lactone ring hydrolysis .
  • Photostability testing : Expose to UV-Vis light (300–800 nm) and quantify degradation products using LC-MS .
  • Thermal analysis : Perform DSC/TGA to identify decomposition thresholds (>200°C common for coumarins) .

Q. How can researchers mitigate challenges in assessing its interactions with metabolic enzymes (e.g., CYP3A4)?

Methodological Answer:

  • In vitro microsomal assays : Use human liver microsomes with NADPH cofactor to track metabolite formation via LC-MS/MS .
  • Molecular docking : Model the compound’s binding to CYP3A4 active sites (e.g., using AutoDock Vina) to predict inhibitory potential .
  • Competitive inhibition studies : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) to quantify IC50_{50} values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-
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